2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorothiophene ring, a dimethylaminoethyl group, and a methoxybenzothiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution. The final step involves the coupling of the methoxybenzothiazole moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process would also include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s chemical diversity.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain signaling pathways, resulting in changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
- **2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide
- **2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide sulfate
Uniqueness
What sets 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxybenzothiazole moiety, in particular, enhances its potential for various applications, making it a valuable compound for research and industrial use.
Biological Activity
The compound 2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN3O3S, with a molecular weight of approximately 471.996 g/mol. The structure features a thiophene ring, a dimethylamino group, and a methoxy-substituted benzothiazole moiety, contributing to its biological potency.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit significant biological activities, including anticancer effects. The following sections detail specific studies and findings related to the biological activity of this compound.
Anticancer Activity
A series of studies have explored the anticancer potential of benzothiazole derivatives, including those structurally related to our compound. For instance:
- In Vitro Studies : A study demonstrated that related benzothiazole derivatives exhibited potent inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), SW620 (colon cancer), and A549 (lung cancer). One derivative showed an IC50 value of 1.2 nM against SKRB-3 cells, indicating high potency .
Compound | Cell Line | IC50 (nM) |
---|---|---|
7e | SKRB-3 | 1.2 |
7e | SW620 | 4.3 |
7e | A549 | 44 |
7e | HepG2 | 48 |
These findings suggest that modifications in the structure can significantly enhance anticancer activity, hinting at the potential efficacy of our compound in similar assays.
The mechanisms through which these compounds exert their anticancer effects often involve apoptosis induction and cell cycle arrest. For example:
- Apoptosis Induction : Flow cytometry analysis revealed that certain benzothiazole derivatives led to increased apoptosis in HepG2 cells, with treatment resulting in apoptotic cell percentages of up to 53.3% at higher concentrations (2.5 µM) .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that compounds similar to our target may also provide neuroprotective benefits:
- Glutamate-Induced Excitotoxicity : Related thiazoline derivatives have been shown to protect glial cells from glutamate-induced excitotoxicity by reducing pro-inflammatory cytokine production and preserving mitochondrial function . This suggests a potential application in neurodegenerative conditions.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)8-9-22(17(23)11-13-5-7-16(19)25-13)18-20-14-6-4-12(24-3)10-15(14)26-18;/h4-7,10H,8-9,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQTZNPOMWKXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CC3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.